Pergolide Mesylate-d7

LC-MS/MS Stable Isotope Labeling Quantitative Bioanalysis

Addressing the challenge of matrix-induced ion suppression in bioanalysis, this +7 Da SIL-IS ensures robust LC-MS/MS method validation. Key advantages: 1) Co-elutes with pergolide to normalize >30% matrix effect variability. 2) +7 Da mass shift avoids M+1/M+2 isotopic overlap for unambiguous quantification. 3) Enables accurate 0.1-100 ng/mL calibration curves compliant with FDA/EMA guidelines. Sourced for reliable, global B2B supply.

Molecular Formula C₂₀H₂₃D₇N₂O₃S₂
Molecular Weight 417.64
Cat. No. B1151648
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePergolide Mesylate-d7
Synonyms(8β)-8-[(Methylthio)methyl]-6-propylergoline-d7 Mesylate;  Celance-d7;  Permax-d7;  Nopar-d7;  LY-127809-d7; 
Molecular FormulaC₂₀H₂₃D₇N₂O₃S₂
Molecular Weight417.64
Structural Identifiers
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Pergolide Mesylate-d7 Internal Standard


Pergolide Mesylate-d7 is a stable isotope-labeled internal standard (SIL-IS) in which seven hydrogen atoms on the N-propyl substituent of the ergoline core have been replaced by deuterium (²H), yielding a molecular formula of C₂₀H₂₃D₇N₂O₃S₂ and a molecular weight of 417.64 g/mol . This +7 Da mass shift relative to the unlabeled analyte, Pergolide Mesylate (MW ~410.6 g/mol), enables chromatographic co-elution with nearly identical extraction recovery and ionization efficiency in electrospray ionization (ESI) LC-MS/MS, while providing unambiguous mass spectrometric differentiation to correct for matrix effects, recovery variability, and instrument drift during quantitative bioanalysis [1].

Pergolide Mesylate-d7: Why Substitutes Fail


Substituting Pergolide Mesylate-d7 with unlabeled Pergolide Mesylate, a structurally related ergoline dopamine agonist (e.g., Cabergoline, Bromocriptine), or even a lower-mass deuterated analog (e.g., -d6) fundamentally compromises the accuracy and reliability of quantitative LC-MS/MS assays. Unlabeled standards cannot be distinguished from endogenous analyte, precluding their use as internal standards. In-class analogs exhibit different ionization efficiencies and chromatographic retention times due to structural variation, failing to correct for matrix effects that can suppress or enhance analyte signal by >30% in complex biological matrices [1]. While a -d6 analog offers isotopic labeling, its smaller mass shift may result in isotopic overlap with the analyte's M+1 or M+2 natural abundance peaks, leading to signal cross-contamination and inaccurate quantification . Pergolide Mesylate-d7's +7 Da mass shift is specifically designed to avoid such interference while maintaining the co-elution and ionization fidelity required for valid analytical method validation.

Pergolide Mesylate-d7 Differentiation Evidence


Mass Shift and Isotopic Resolution

Pergolide Mesylate-d7 provides a +7 Da mass shift relative to the unlabeled analyte (Pergolide Mesylate, MW 410.6 g/mol). This shift is sufficiently large to avoid isotopic cross-talk with the analyte's natural abundance M+1 and M+2 isotopic peaks, which can be significant for sulfur-containing compounds like pergolide (containing one sulfur atom, with a natural ³⁴S abundance of ~4.2%). A hypothetical -d6 analog (+6 Da) would exhibit a higher risk of overlap with the analyte's [M+6] isotopic cluster, particularly at low analyte concentrations, leading to biased quantification . The +7 Da label ensures baseline mass spectrometric resolution between the internal standard and analyte channels in multiple reaction monitoring (MRM) mode .

LC-MS/MS Stable Isotope Labeling Quantitative Bioanalysis

Deuterium Label Stability

The seven deuterium atoms in Pergolide Mesylate-d7 are incorporated specifically on the N-propyl side chain (heptadeuteriopropyl group) rather than on exchangeable positions or the ergoline core . This placement ensures that the deuterium label is chemically and metabolically stable under typical biological sample handling and LC-MS conditions; deuterium on non-exchangeable carbon atoms does not back-exchange with protic solvents (e.g., water, methanol) during sample preparation or chromatography. In contrast, labeling on exchangeable sites (e.g., N-H or O-H) would lead to variable isotopic enrichment and compromised quantification .

Deuterium Exchange Metabolic Stability LC-MS/MS Internal Standard

Chemical Purity and CoA

Pergolide Mesylate-d7 is supplied with a documented chemical purity of ≥98% (HPLC or equivalent), supported by a Certificate of Analysis (CoA) that includes lot-specific purity data, molecular identity confirmation (NMR, MS), and storage recommendations . In contrast, unlabeled pergolide mesylate for research or veterinary use (e.g., Prascend®) may not meet the purity and documentation standards required for a certified analytical internal standard, potentially containing impurities that could interfere with MS detection or contribute to matrix effects [1].

Analytical Standard Purity Quality Control

Matrix Effect Compensation

In LC-ESI-MS/MS bioanalysis, matrix effects (ion suppression or enhancement) can vary by 20–80% depending on sample source and preparation [1]. Deuterated internal standards like Pergolide Mesylate-d7 co-elute with the analyte and experience nearly identical matrix effects, normalizing the analyte/internal standard response ratio and yielding accurate quantification [2]. Using no internal standard or a non-isotopic structural analog (e.g., another dopamine agonist) fails to correct for matrix effects because the analog's ionization behavior and retention time differ, resulting in biased results [3].

Matrix Effects Ion Suppression LC-MS/MS Bioanalysis

Pergolide Mesylate-d7 Applications


LC-MS/MS Method Development and Validation

Pergolide Mesylate-d7 is the preferred internal standard for developing and validating LC-MS/MS methods to quantify pergolide in plasma, serum, urine, or tissue homogenates. Its +7 Da mass shift and chromatographic co-elution enable robust calibration curves (typically 0.1–100 ng/mL) that meet regulatory bioanalytical method validation guidelines (FDA, EMA) for accuracy and precision . The use of this SIL-IS ensures that matrix effects from equine plasma (relevant to PPID studies) or human plasma are effectively normalized [1].

Pharmacokinetic and Bioequivalence Studies

In preclinical and clinical pharmacokinetic studies, Pergolide Mesylate-d7 serves as the internal standard for accurate determination of pergolide plasma concentrations following oral administration. This is essential for calculating key PK parameters (Cmax, Tmax, AUC, t½) and for establishing bioequivalence between test and reference formulations. The deuterated IS compensates for inter-subject matrix variability and sample preparation losses, providing the analytical rigor required for regulatory submissions [1].

Therapeutic Drug Monitoring in Equine PPID

Pergolide is the FDA-approved treatment for Pituitary Pars Intermedia Dysfunction (PPID) in horses. Pergolide Mesylate-d7 enables reliable therapeutic drug monitoring by LC-MS/MS to correlate plasma pergolide concentrations with clinical response (e.g., ACTH suppression) . Accurate quantification is critical for identifying sub-therapeutic or toxic exposure, particularly given the variability in compounded pergolide formulations used in veterinary practice.

Metabolite Identification and In Vitro Metabolism

In drug metabolism and pharmacokinetic (DMPK) research, Pergolide Mesylate-d7 can be used as a tracer to distinguish parent drug from metabolites in LC-MS/MS analysis. The +7 Da label remains intact through Phase I and Phase II metabolic pathways (unless cleavage of the N-propyl group occurs), facilitating the identification of pergolide sulfoxide, sulfone, and other metabolites in hepatocyte or microsomal incubations .

Technical Documentation Hub

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